2-Acetamido-2-deoxy-L-mannopyranose
Overview
Description
2-Acetamido-2-deoxy-L-mannopyranose is a useful research compound. Its molecular formula is C8H15NO6 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
2-Acetamido-2-deoxy-L-mannopyranose has been utilized in various chemical syntheses and structural analyses. For instance, Petrović et al. (2006) studied the synthesis of acylated methyl 2-acetamido-2-deoxy-α-D-mannopyranosides, demonstrating the compound's utility in creating glycoside derivatives through glycosylation reactions and selective pivaloylations (Petrović et al., 2006). Similarly, Yoshimura et al. (1972) improved the preparation of 2-acetamido-2-deoxy-D-mannose by epimerization of D-glucose and synthesized several derivatives, highlighting the compound's versatility in creating various chemical structures (Yoshimura et al., 1972).
Polysaccharide Analysis
Bundle et al. (1974) utilized carbon 13 nuclear magnetic resonance for analyzing phosphorylated acetamidohexose-containing meningococcal polysaccharides. This study revealed the structure and conformation of bacterial polysaccharides, demonstrating the compound's importance in biomedical research, particularly in understanding the structure of complex biological molecules (Bundle et al., 1974).
Glycopolymer Synthesis
In the field of polymer chemistry, Akai et al. (2001) synthesized new styryl monomers containing β-D-mannopyranose and 2-acetamido-2-deoxy-β-D-mannopyranose. These glycopolymers demonstrated potential as inhibitors resistant to exo-α-mannosidase digestion, indicating the compound's potential in creating novel materials with specific biological interactions (Akai et al., 2001).
Conformational and Optical Studies
Beychok et al. (1971) investigated the optical rotatory dispersion and circular dichroism spectra of 2-acetamido-2-deoxy-D-mannopyranosides. This study provided insights into the optical activity and conformation of carbohydrates, illustrating the compound's role in advancing the understanding of molecular properties in the field of stereochemistry (Beychok et al., 1971).
Glycosylation Techniques
Pavliak et al. (1991) discussed the chemical syntheses of model compounds related to biologically important glycoconjugates using 2-acetamido-2-deoxy-D-glucopyranose. Their work on glycosyl donors derived from this compound showed its significance in the stereoselective synthesis of aminosugars, which are crucial for understanding and synthesizing complex biological molecules (Pavliak et al., 1991).
Mechanism of Action
Target of Action
2-Acetamido-2-deoxy-L-mannopyranose is a crucial constituent used extensively in the biomedical industry . It serves as a key building block in the synthesis of glycosides and carbohydrates , playing a vital role in the treatment of conditions associated with carbohydrate metabolism disorders, such as diabetes mellitus and metabolic syndrome .
Mode of Action
It is known that it interacts with its targets to bring about changes at the molecular level .
Biochemical Pathways
One of the biochemical pathways involving this compound is the synthesis of 4-O-methylManNAc, the chemo-enzymatic precursor of 7-O-methylsialic acid and laninamivir . Another pathway involves the synthesis of UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose .
Pharmacokinetics
Its molecular weight of 22121 suggests that it may have good bioavailability.
Result of Action
The result of the action of this compound is the production of various glycosides and carbohydrates . These compounds play a crucial role in various biological processes, including the treatment of conditions associated with carbohydrate metabolism disorders .
Biochemical Analysis
Biochemical Properties
2-Acetamido-2-deoxy-L-mannopyranose is involved in several biochemical reactions, particularly in the synthesis of N-acetylneuraminic acid, a precursor of sialic acid . This compound interacts with enzymes such as N-acetyl-glucosamine epimerase and aldolase, which are crucial for its conversion into N-acetylneuraminic acid . The interactions between this compound and these enzymes are essential for maintaining proper carbohydrate metabolism and cellular functions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to improve age-related synaptic transmission and attenuate long-term potentiation (LTP), making it a potential therapeutic agent for cognitive impairment . Additionally, this compound plays a role in the treatment of conditions associated with carbohydrate metabolism disorders, such as diabetes mellitus and metabolic syndrome.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as a substrate for enzymes involved in the synthesis of N-acetylneuraminic acid, facilitating the conversion of N-acetyl-glucosamine to N-acetylneuraminic acid . This process involves enzyme activation and changes in gene expression that are crucial for maintaining cellular homeostasis and metabolic functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under inert atmosphere and storage conditions at -20°C . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can improve cognitive function and synaptic transmission . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that lead to the synthesis of N-acetylneuraminic acid . This process involves interactions with enzymes such as N-acetyl-glucosamine epimerase and aldolase, which facilitate the conversion of N-acetyl-glucosamine to N-acetylneuraminic acid . These metabolic pathways are crucial for maintaining proper carbohydrate metabolism and cellular functions.
Properties
IUPAC Name |
N-[(3R,4S,5R,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-NHLUQKHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H]([C@H]([C@@H](OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.